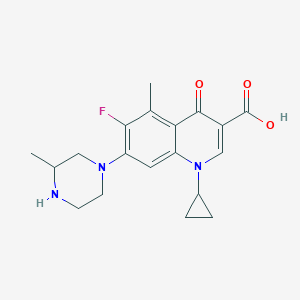
Methyl 5,6-dimethylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,6-dimethylpicolinate is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl 5,6-dimethylpicolinate is not fully understood. However, it is believed to interact with metal ions, particularly copper, by forming coordination complexes. These complexes can then be used in various chemical reactions, including oxidation and reduction reactions.
Effets Biochimiques Et Physiologiques
Methyl 5,6-dimethylpicolinate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it may have antioxidant properties, which could make it useful in the treatment of various diseases. Additionally, it has been found to have low toxicity, making it a relatively safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5,6-dimethylpicolinate in lab experiments is its high yield and relatively simple synthesis method. Additionally, it has low toxicity, making it a safe compound to handle. However, one limitation is that its mechanism of action is not fully understood, which could make it challenging to use in some experiments.
Orientations Futures
There are several potential future directions for research on Methyl 5,6-dimethylpicolinate. One area of interest is its potential as an antioxidant and its possible use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, researchers may continue to explore its potential applications in coordination chemistry and the synthesis of new materials. Finally, further studies could be conducted to better understand its mechanism of action and how it interacts with metal ions.
Applications De Recherche Scientifique
Methyl 5,6-dimethylpicolinate has been extensively studied for its potential applications in various scientific fields. It has been found to be a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used as a ligand in coordination chemistry, which is the study of how metal ions interact with other molecules. Methyl 5,6-dimethylpicolinate is also used as a building block in the synthesis of new materials, including polymers and liquid crystals.
Propriétés
Numéro CAS |
153646-64-1 |
|---|---|
Nom du produit |
Methyl 5,6-dimethylpicolinate |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 5,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(9(11)12-3)10-7(6)2/h4-5H,1-3H3 |
Clé InChI |
DAAJDWKBFWTVTM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C=C1)C(=O)OC)C |
SMILES canonique |
CC1=C(N=C(C=C1)C(=O)OC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

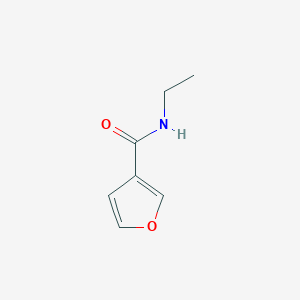
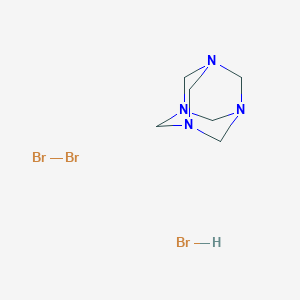
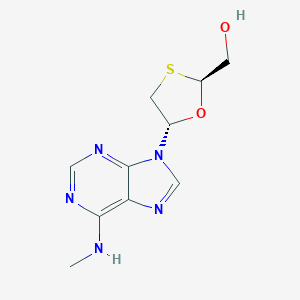
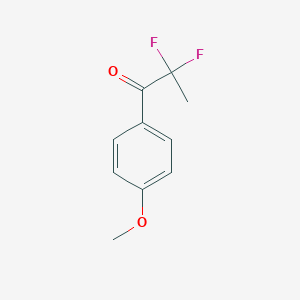
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
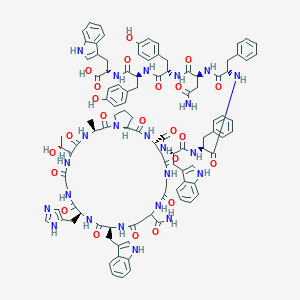
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
